3-[(2-Chlorophenyl)amino]propanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-chloroanilino)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-7-3-1-2-4-8(7)12-6-5-9(11)13/h1-4,12H,5-6H2,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUATTZUTZMBLQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCCC(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 2 Chlorophenyl Amino Propanamide and Its Structural Analogues
Established Reaction Pathways and Mechanistic Considerations for Core Synthesis
Traditional synthetic routes to the core structure of 3-[(2-chlorophenyl)amino]propanamide rely on fundamental organic reactions such as amidation and amination. These pathways often involve the stepwise construction of the molecule from readily available precursors.
Amidation and Amination Strategies Utilizing Diverse Precursors
The formation of the amide bond is a cornerstone of organic synthesis. bohrium.com One established approach involves the reaction of an amine with a carboxylic acid or its derivative. For instance, the synthesis of related N-aryl succinamic acids has been achieved by heating an arylamine, such as a substituted aniline (B41778), with succinic anhydride. rsc.org This reaction forms an amide bond and a terminal carboxylic acid, which could then be converted to the primary amide of the target molecule through subsequent activation and amination steps.
Classic methods like the Schotten-Baumann conditions, which utilize acyl halides and amines in the presence of a base, provide a direct route to amides. syr.edu However, these conditions can be limited to substrates that are not sensitive to hydrolysis. syr.edu Another common strategy is the coupling of carboxylic acids and amines using stoichiometric coupling reagents. syr.edu While effective, these reagents can generate significant waste, which has prompted the development of more atom-economical catalytic alternatives. syr.eduresearchgate.net
Coupling Reactions Involving Halogenated Phenyl and Amide Moieties
The direct formation of the C-N bond between the halogenated phenyl ring and the nitrogen atom of the propanamide backbone is a powerful strategy. Historically, Ullmann-type conditions, which involve copper catalysis at high temperatures, were used for such arylations. acs.org While groundbreaking, these reactions often required harsh conditions.
The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized C-N bond formation. syr.edu This methodology allows for the coupling of a wide array of aryl halides with various amines under relatively mild conditions. syr.edu Extending this method to the N-arylation of amides was initially challenging but has been successfully developed through the design of sophisticated catalyst systems. syr.edu These reactions provide a direct and highly versatile route to N-aryl amides, including structures analogous to this compound, from an aryl halide (e.g., 1-chloro-2-iodobenzene (B47295) or 1-bromo-2-chlorobenzene) and 3-aminopropanamide (B1594134).
Contemporary Catalytic Approaches and Process Optimization in Synthesis
Modern synthetic chemistry has increasingly focused on the development of highly efficient catalytic systems that improve upon traditional methods. These contemporary approaches emphasize milder reaction conditions, higher yields, greater functional group tolerance, and the principles of green chemistry.
Ligand-Free Metal-Catalyzed N-Arylation Techniques
While many successful C-N coupling reactions rely on sophisticated, and often expensive, phosphine (B1218219) ligands to facilitate the catalytic cycle, recent research has explored the use of ligand-free systems. nih.govprinceton.edu These approaches aim to simplify reaction setups and reduce costs. One innovative strategy merges photoredox catalysis with nickel catalysis. nih.govprinceton.edu This dual catalytic system enables the amination of aryl halides using simple, ligand-free nickel(II) salts. nih.govprinceton.edu The photoredox catalyst, upon irradiation with visible light, facilitates a single-electron transfer event that promotes the crucial reductive elimination step from the nickel center, leading to the formation of the C-N bond. nih.govprinceton.edu This method represents a distinct mechanistic paradigm that avoids the need for structurally complex ligands. nih.gov
Transition-metal-free approaches have also emerged, utilizing the reactivity of arynes or diaryliodonium salts. acs.orgdigitellinc.comuniupo.it The N-arylation of secondary acyclic amides has been achieved at room temperature using diaryliodonium salts under metal-free conditions. acs.org This method exhibits a wide scope and can be used to synthesize sterically hindered tertiary amides. acs.org
Palladium-Catalyzed Amide Coupling Reactions
Palladium-catalyzed N-arylation of amides remains one of the most robust and widely used methods for constructing the N-aryl amide bond. syr.edu The success of these reactions is highly dependent on the choice of ligand, base, and solvent. acs.orgnih.gov The development of specialized biaryl phosphine ligands by Buchwald and others has been critical to achieving high efficiency and broad substrate scope, allowing for the coupling of amides with aryl chlorides, triflates, and nonaflates. syr.eduacs.orgorganic-chemistry.org
The proposed catalytic cycle for these reactions typically involves:
Oxidative addition of the aryl halide to a Pd(0) complex.
Binding of the deprotonated amide to the palladium center.
Reductive elimination of the N-aryl amide product, regenerating the active Pd(0) catalyst. syr.edu
The ligand plays a crucial role in facilitating these steps, particularly the final reductive elimination. syr.edu For example, bidentate ligands like Xantphos have been shown to be highly effective for the intermolecular coupling of aryl halides with primary amides, carbamates, and sulfonamides, tolerating a wide range of functional groups. acs.org
Below is a data table summarizing various palladium-catalyzed amidation reactions.
| Aryl Halide/Sulfonate | Amide/N-Nucleophile | Pd-Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Aryl Bromides (electron-withdrawing groups) | Various Primary Amides | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | THF | 45-80 | Good to Excellent | acs.org |
| Aryl Bromides (electron-neutral/donating) | Various Primary Amides | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 80-110 | Good to Excellent | acs.org |
| Aryl Chlorides | Secondary Acyclic Amides | Pd(OAc)₂ | Monodentate Biaryl Phosphine | K₂CO₃ | Toluene | 100 | Varies | syr.edu |
| Aryl Mesylates | Various Amides | Pd₂(dba)₃ | Biarylphosphine Ligand (tBuXPhos) | K₃PO₄ | 1,4-Dioxane | 100 | Good | organic-chemistry.org |
Green Chemistry Principles and Sustainable Synthetic Routes
The pharmaceutical industry is increasingly adopting green chemistry principles to create more sustainable manufacturing processes. unife.itgoogle.com A key focus is the reduction of waste, particularly solvent waste, which often constitutes the majority of waste generated during synthesis. researchgate.netrsc.org
For amide and peptide synthesis, traditional solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) are being replaced with greener alternatives. researchgate.netrsc.org Propylene (B89431) carbonate, for example, has been identified as a viable green polar aprotic solvent that can substitute for DCM and DMF in both solution-phase and solid-phase peptide synthesis. researchgate.netrsc.org Research has shown that coupling and deprotection reactions proceed with comparable or even better yields in propylene carbonate without increased risk of side reactions like epimerization. researchgate.net
Other green approaches include the development of solvent-free reaction conditions. researchgate.net For example, a method for amide synthesis from aryl esters and aryl amines has been developed that proceeds by simply heating an equimolar mixture of the reactants with a base like sodium hydride, completely avoiding the need for a solvent. researchgate.net Such strategies, along with the use of catalysis to minimize the need for stoichiometric reagents, are central to making the synthesis of molecules like this compound more environmentally sustainable. syr.edugoogle.com
Divergent Synthetic Strategies for Advanced Derivatives and Libraries
The generation of advanced derivatives and chemical libraries based on the this compound scaffold relies on divergent synthetic strategies that allow for systematic modification at key positions. These approaches are crucial for exploring structure-activity relationships by enabling the creation of a wide array of structural analogues. Methodologies are broadly categorized into those that construct or modify the central propanamide backbone and those that introduce diverse functionalities, particularly on the aromatic and heterocyclic components of the molecule.
Construction of Substituted Propanamide Backbones
The synthesis of the propanamide backbone is a foundational aspect of creating analogues of this compound. Various strategies have been developed to build and modify this core structure, often as part of multi-step synthetic protocols. researchgate.net These methods provide the flexibility to introduce substituents along the aliphatic chain, thereby influencing the molecule's conformational properties and biological interactions.
One common approach involves the use of precursor molecules that can be elaborated into the desired propanamide structure. For instance, the synthesis of 3-substituted prolines, which are cyclic analogues, has been achieved through intramolecular cyclization reactions involving either C-C or C-N bond formation. nih.gov A key strategy in this context is the diastereoselective 1,4-addition of dialkylcuprates to a chiral α,β-unsaturated ester, which, after a series of transformations including cyclization of an intermediate mesylate, yields the substituted backbone. nih.gov Radical cyclization processes have also been employed to create substituted proline rings, which serve as constrained analogues of the propanamide backbone. nih.gov
For acyclic backbones, multi-step sequences are frequently utilized. The synthesis of N-substituted-2-propanamide analogues of 1,3,4-oxadiazole (B1194373) has been accomplished through a multi-step synthetic protocol designed to produce a library of unique compounds. researchgate.net Similarly, condensation reactions are a key method for constructing the amide bond within the propanamide framework. researchgate.net The atmospheric formation of 3-aminopropanamide (3-APA) itself occurs via the auto-oxidation of 1,3-diaminopropane, a process initiated by hydroxyl radicals that leads to the formation of a peroxy radical intermediate and subsequent H-shifts. nih.gov While this atmospheric reaction is not a standard laboratory synthesis, it highlights a fundamental pathway to the core aminoamide structure. nih.gov Modifications to the peptide bond itself, such as the substitution of the amide oxygen with sulfur to create a thioamide, represent another avenue for backbone diversification, which can be used to probe protein structure and stability. rsc.org
Table 1: Synthetic Strategies for Substituted Propanamide Backbone Construction
| Strategy | Key Reactions/Steps | Precursors/Intermediates | Outcome | References |
| Multi-step Protocol | Sequential chemical transformations | 5-(1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-thiol | Library of N-substituted propanamide analogues | researchgate.net |
| Condensation Reaction | Condensation | Propargylic alcohols, phenyl sulfonylacetophenone | Propanamide derivatives | researchgate.net |
| Intramolecular Cyclization | 1,4-addition of dialkylcuprates, mesylate cyclization | Chiral oxazolidine (B1195125) α,β-unsaturated ester | cis-3-substituted prolines (cyclic analogues) | nih.gov |
| Radical Cyclization | Reductive and non-reductive radical cyclization | Not specified | 3-substituted prolines (cyclic analogues) | nih.gov |
| Oxidation of Diamines | ·OH initiated H-atom abstraction, H-shifts | 1,3-Diaminopropane | 3-Aminopropanamide (3-APA) | nih.gov |
Incorporation of Diverse Aromatic and Heterocyclic Substituents
A primary goal in developing libraries of this compound analogues is the introduction of a wide range of aromatic and heterocyclic substituents. These modifications can dramatically alter the electronic, steric, and lipophilic properties of the molecule.
The introduction of substituents onto the aromatic ring is often governed by the principles of nucleophilic aromatic substitution (SNAr) or electrophilic aromatic substitution. chemistrysteps.comyoutube.com In SNAr reactions, an aryl halide bearing strong electron-withdrawing groups (such as a nitro group) can react with various nucleophiles to replace the halide. chemistrysteps.com The mechanism proceeds through an addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com The reactivity in these substitutions is influenced by the nature of the halogen, with fluoride (B91410) being the best leaving group, and the position of the electron-withdrawing group, which must be ortho or para to the leaving group to stabilize the intermediate. chemistrysteps.com The electronic nature of substituents on the aromatic system can also influence the reactivity of adjacent functional groups through inductive effects. nih.gov
The synthesis of derivatives bearing diverse heterocyclic rings is a common strategy. A series of carboxamide and propanamide derivatives featuring a phenylpyridazine core ring has been designed and synthesized. nih.gov To investigate the role of the pyridazine (B1198779) moiety, analogous compounds with a biphenyl (B1667301) system were also prepared. nih.gov Another approach involves the multi-step synthesis of N-substituted-2-propanamide analogues that incorporate both piperidine (B6355638) and 1,3,4-oxadiazole rings. researchgate.net The synthesis of various heterocyclic rings, including pyrazole, isoxazole, thiazole, pyridine (B92270), and pyridazine, attached to other core structures like steroids has been achieved through the heterocyclization of an enamine intermediate with reagents like hydrazines or hydroxylamine. nih.gov The synthesis of substituted pyrroles has been accomplished via a five-step process that includes halogenation of a ketone, SN2 reaction with a sulfonamide, deprotection, and a final Michael addition/cyclization with ethyl propiolate. digitellinc.com
The choice of aromatic or heterocyclic linker can significantly impact molecular properties. Studies on substituted benzamides have shown that aromatic substituents and their positions can alter lipophilicity, in some cases through the formation or disruption of intramolecular hydrogen bonds. nih.gov The antiproliferative potential of certain compounds has been shown to be modulated by different aromatic linker substituents and their substitution patterns (ortho, meta, para). nih.gov Even the introduction of a heteroatom, such as nitrogen in a pyridine linker, is a strategy used to study the influence of the aromatic bridge on activity. nih.gov
Table 2: Examples of Incorporated Aromatic and Heterocyclic Substituents
| Substituent Type | Example(s) | Synthetic Approach | Core Structure | References |
| Heterocyclic | Phenylpyridazine | Multi-step synthesis and evaluation against biphenyl analogues | Carboxamide and propanamide derivatives | nih.gov |
| Heterocyclic | Piperidine, 1,3,4-Oxadiazole | Multi-step synthetic protocol | N-Substituted-2-propanamide | researchgate.net |
| Heterocyclic | Pyrazole, Isoxazole, Thiazole, Pyridine | Heterocyclization of enamine intermediate | Progesterone nucleus | nih.gov |
| Heterocyclic | Pyrrole | Five-step synthesis including Michael addition/cyclization | Pyrrole derivatives | digitellinc.com |
| Heterocyclic | Benz nih.govindexcopernicus.comimidazo[1,2-c]pyrido[3',2';4,5]thieno[2,3-e]pyrimidine | Multi-stage synthesis including alkylation and cyclizations | Thieno[2,3-b]pyridines | researchgate.net |
| Aromatic | Substituted Benzyl | Double reductive amination | 3-Chloropiperidines | nih.gov |
| Aromatic | Substituted Phenyl | Not specified | Calix nih.govpyrrole receptor complexes | rsc.org |
Elucidation of Molecular Interactions and Theoretical Biological Target Engagement of 3 2 Chlorophenyl Amino Propanamide
In Vitro Receptor Binding and Enzyme Modulatory Studies
In vitro assays are fundamental in characterizing the pharmacological profile of a new chemical entity. These studies would elucidate the binding affinity of 3-[(2-Chlorophenyl)amino]propanamide to various receptors and its potential to modulate enzyme activity.
The structural backbone of this compound, featuring a phenyl ring and a flexible propanamide chain, is a common motif in compounds targeting central nervous system (CNS) receptors. For instance, derivatives of N-phenylpropanamide have been investigated for their interaction with various receptors, including opioid receptors. nih.gov
A comprehensive in vitro screening of this compound would likely be conducted against a panel of CNS receptors to determine its binding affinity and selectivity. This would typically involve radioligand binding assays where the compound's ability to displace a known radiolabeled ligand from its receptor is measured. The results are usually expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
Hypothetical Receptor Binding Profile of this compound:
| Receptor | Radioligand | Hypothetical Ki (nM) |
| GABA-A | [3H]Muscimol | >10,000 |
| mGluR5 | [3H]MPEP | 850 |
| CB1R | [3H]CP55,940 | 1,200 |
This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound are not publicly available.
A weak affinity for the GABA-A receptor might be anticipated, while moderate affinity for metabotropic glutamate (B1630785) receptor 5 (mGluR5) and cannabinoid receptor 1 (CB1R) could be possible, warranting further investigation into its functional activity (agonist or antagonist) at these targets. The selectivity profile is crucial; a compound with high affinity for a specific receptor subtype and low affinity for others is generally a more desirable drug candidate due to a potentially lower risk of off-target side effects.
The propanamide moiety and the substituted phenyl ring in this compound suggest that it could interact with various enzymes. For example, related amide-containing structures have been explored as enzyme inhibitors. nih.gov A thorough investigation would involve screening against a panel of enzymes, such as cyclooxygenases (COX-1 and COX-2), matrix metalloproteinases (MMPs), or various kinases.
Should the compound exhibit inhibitory activity against a particular enzyme, further studies would be necessary to characterize the kinetics and mechanism of inhibition. These studies would determine whether the inhibition is reversible or irreversible, and if reversible, whether it is competitive, non-competitive, or uncompetitive. Such information is vital for understanding the compound's mechanism of action at a molecular level.
Hypothetical Enzyme Inhibition Profile of this compound:
| Enzyme | Substrate | Hypothetical IC50 (µM) | Mechanism of Inhibition |
| COX-1 | Arachidonic Acid | >100 | Not Determined |
| COX-2 | Arachidonic Acid | 25 | Competitive |
| MMP-9 | Gelatin | 50 | Not Determined |
This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound are not publicly available.
These hypothetical data suggest a potential selective inhibition of COX-2 over COX-1, a desirable characteristic for anti-inflammatory agents.
Advanced Computational Chemistry and Molecular Modeling for Mechanistic Insight
Computational methods are invaluable tools in modern drug discovery, providing insights into the molecular interactions that are often difficult to obtain through experimental techniques alone.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies would be performed against the crystal structures of potential target proteins, such as mGluR5 or COX-2, to predict its binding mode and estimate its binding affinity.
The docking simulations would likely reveal key interactions, such as hydrogen bonds between the amide group of the ligand and polar residues in the binding pocket, as well as hydrophobic interactions between the chlorophenyl ring and nonpolar residues. The 2-chloro substitution on the phenyl ring would be of particular interest, as its position could influence the compound's conformation and interaction with the target.
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing researchers to explore the conformational changes that occur upon binding and to assess the stability of the predicted binding mode over time. An MD simulation of this compound bound to a target protein would reveal the flexibility of the ligand and the protein's binding site, providing a more realistic representation of the molecular interactions.
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model for a series of active compounds, including this compound, would highlight the key features necessary for binding to a specific target. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. Such a model can be used to guide the design of new, more potent, and selective analogs.
Structure Activity Relationship Sar and Rational Design of 3 2 Chlorophenyl Amino Propanamide Analogues
Systematic Investigation of Structural Modifications and Their Theoretical Impact on Activity
The exploration of a chemical scaffold's therapeutic potential begins with systematic modifications to its core structure. By altering specific substituents and their positions, medicinal chemists can probe the interactions between the compound and its biological target, leading to a clearer understanding of the pharmacophore—the essential features required for activity.
The placement of substituents on the aromatic ring and modifications to the propanamide side chain are critical determinants of a compound's biological profile. The position of the chlorine atom on the phenyl ring, for instance, dictates the electronic distribution and steric profile of the molecule, which in turn affects its binding affinity and selectivity for a target receptor.
Research on related N-arylcinnamamides demonstrates that the introduction and positioning of chlorine atoms significantly influence antimicrobial activity. mdpi.com For example, moving the chlorine from the 4-position to a 3,4-dichloro substitution pattern was found to broaden the spectrum of activity against certain bacterial strains. mdpi.com This suggests that for 3-[(2-Chlorophenyl)amino]propanamide, shifting the chlorine to the meta- or para-position (creating 3-[(3-Chlorophenyl)amino]propanamide or 3-[(4-Chlorophenyl)amino]propanamide) could substantially alter its biological effects.
Furthermore, studies on other propanamide-containing molecules, such as TRPV1 antagonists, have shown that stereochemistry and substitution on the propanamide backbone are crucial. nih.gov The (S)-configuration of an α-methyl group on the propanamide moiety was found to be significantly more potent than the (R)-isomer, indicating a highly specific stereochemical interaction with the receptor's binding pocket. nih.gov The introduction of additional or bulkier substituents at this position led to a dramatic loss in activity, highlighting the sensitivity of the target to steric hindrance in this region. nih.gov
These findings underscore the importance of exploring positional isomerism and substituent effects in the design of novel this compound analogues.
Table 1: Theoretical Structural Modifications and Potential Biological Impact
| Modification on Base Scaffold: this compound | Rationale | Predicted Impact on Biological Profile |
|---|---|---|
| Positional Isomerism | ||
| Move Cl to C3 position | Alter electronic and steric properties of the phenyl ring. | May change binding affinity or receptor selectivity. |
| Move Cl to C4 position | Further alter electronic and steric properties. | Could enhance or decrease activity depending on target pocket topology. |
| Substituent Effects | ||
| Add a second Cl (e.g., 2,4-dichloro) | Increase lipophilicity and alter electronic character. | Potentially enhances potency, as seen in related compound series. mdpi.com |
| Replace Cl with F or Br | Modify halogen bond donor capacity and steric size. | Fine-tunes binding interactions; fluorine may improve metabolic stability. |
| Add methyl group to propanamide backbone | Introduce a chiral center and probe for specific hydrophobic interactions. | Could lead to stereospecific activity and increased potency. nih.gov |
Bioisosteric replacement is a powerful strategy in medicinal chemistry where one functional group is exchanged for another with similar physical or chemical properties to improve the compound's potency, selectivity, or pharmacokinetic profile. In the this compound scaffold, several opportunities for bioisosteric replacement exist.
The amide bond is a key structural feature, capable of acting as both a hydrogen bond donor and acceptor. A classic bioisostere for an amide is a thioamide or a sulfonamide. For example, research on TRPV1 antagonists showed that replacing a thiourea (B124793) linkage with a propanamide resulted in higher binding affinity and more potent antagonism, while avoiding potential toxicity associated with the thiourea group. nih.gov This highlights that while bioisosteres are structurally similar, they can have profound effects on biological activity and safety profiles.
Another key point for modification is the chlorine substituent. As a halogen, it can be replaced by other groups with similar electronic or steric properties. A trifluoromethyl (CF3) group, for instance, is often used as a bioisostere for chlorine. It is strongly electron-withdrawing but is larger, which could alter binding interactions. Studies on N-cinnamanilides have shown that substituting with trifluoromethyl groups can lead to potent antimicrobial activity. mdpi.com
Table 2: Potential Bioisosteric Replacements and Their Predicted Influence
| Original Group | Bioisosteric Replacement | Rationale for Replacement | Predicted Influence on Efficacy |
|---|---|---|---|
| Amide (-CONH2) | Thioamide (-CSNH2) | Alters hydrogen bonding capacity and electronic character. | May change binding mode or potency; requires evaluation. |
| Amide (-CONH2) | Sulfonamide (-SO2NH2) | Modifies geometry and hydrogen bonding properties. | Could improve metabolic stability or alter receptor interactions. |
| Chlorine (-Cl) | Trifluoromethyl (-CF3) | Similar electron-withdrawing properties, but different size. | May enhance lipophilicity and binding, potentially increasing potency. mdpi.com |
| Chlorine (-Cl) | Cyano (-CN) | Similar size and polarity. | Can act as a hydrogen bond acceptor, altering interactions with the target. |
| Phenyl Ring | Thiophene Ring | A common aromatic ring bioisostere. | Changes the overall geometry and electronic properties of the scaffold. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
QSAR modeling is a computational technique that seeks to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net By identifying the key molecular properties that govern activity, QSAR models can be used to predict the potency of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts.
The development of a robust QSAR model is a rigorous, multi-step process. uniroma1.it It begins with a dataset of compounds with known biological activities, which is then divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on external data.
The core of QSAR is the generation of molecular descriptors—numerical values that encode different aspects of a molecule's structure. These descriptors are then correlated with biological activity using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). nih.gov
Validation is the most critical phase of QSAR modeling, ensuring the model is robust and not a result of chance correlation. researchgate.net Internal validation is often performed using cross-validation techniques like leave-one-out (LOO), which yields a q² value. A q² greater than 0.5 is generally considered indicative of good internal predictivity. nih.gov External validation, however, is the true test of a model's predictive ability. mdpi.com This involves using the model to predict the activity of the test set compounds, which were not used in model generation. The predictive ability is quantified by parameters such as the predictive r² (r²_pred). A high value for both q² and r²_pred suggests a statistically reliable and predictive model. nih.govmdpi.com
Table 3: Key Statistical Parameters for QSAR Model Validation
| Parameter | Description | Common Acceptance Criteria |
|---|---|---|
| r² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training set data. | > 0.6 |
| q² (Cross-Validated r²) | Measures the internal predictive ability of the model via cross-validation. | > 0.5 |
| r²_pred (External Validation r²) | Measures the predictive ability of the model on an external test set. | > 0.6 |
| RMSE (Root Mean Square Error) | Represents the standard deviation of the prediction errors. | As low as possible. |
Source: Adapted from findings in multiple QSAR validation studies. nih.govresearchgate.netnih.govmdpi.com
Molecular descriptors are the heart of a QSAR model, as they quantify the physicochemical properties of a molecule that are believed to influence its biological activity. The selection of descriptors that correlate strongly with the biological response provides invaluable insight into the mechanism of action. Descriptors can be broadly categorized:
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and partial charges on atoms. They are crucial for understanding electrostatic interactions and hydrogen bonding.
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and shape indices (e.g., Kappa shape indices). researchgate.net They help define the necessary conformation for optimal binding.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity and branching.
Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient) is the classic hydrophobic descriptor, indicating a molecule's preference for a lipid versus an aqueous environment. It is critical for membrane permeability and hydrophobic interactions within a binding pocket.
Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide precise information on properties like the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
In a hypothetical QSAR model for this compound analogues, a positive correlation with a descriptor for hydrophobicity (like LogP) would suggest that increasing lipophilicity could enhance activity. Conversely, a negative correlation with a steric descriptor for a particular region of the molecule would imply that bulkier substituents in that area are detrimental to activity. researchgate.net
De Novo Design Strategies for Novel Lead Compounds Based on the this compound Scaffold
De novo design refers to the computational creation of novel molecular structures tailored to fit the binding site of a biological target. nih.gov These methods can use the this compound structure as a starting point or "scaffold" to build entirely new compounds.
There are two main approaches to de novo design:
Fragment-Based Design: In this method, the target's binding site is populated with small molecular fragments. These fragments are then computationally linked together to form novel molecules that fit the site's geometry and chemical environment. The this compound scaffold itself could be used as one of these core fragments.
Generative Chemistry: With the rise of artificial intelligence, machine learning models can now "learn" the rules of chemical structure and synthesis from large databases of known molecules. mdpi.com Deep learning models, such as variational autoencoders (VAEs) and recurrent neural networks (RNNs), can be trained to generate novel chemical structures. researchgate.netnih.gov By incorporating a reward function based on predicted binding affinity for a specific target, these models can be guided to design new molecules based on the this compound scaffold that are optimized for potency and other desirable drug-like properties. nih.govarxiv.org
These advanced computational strategies allow for the exploration of a vast chemical space, proposing innovative structures that may not be conceived through traditional medicinal chemistry intuition alone, thereby accelerating the discovery of new lead compounds. researchgate.net
Advanced Analytical Methodologies for Research Scale Characterization and Quantification
Spectroscopic Techniques for Structural Elucidation of Derivatives
Spectroscopic methods are indispensable for the structural characterization of "3-[(2-Chlorophenyl)amino]propanamide" and its derivatives, providing detailed information about the molecular framework and functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of organic molecules. For "this compound," both ¹H and ¹³C NMR would provide critical data for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to show distinct signals for each type of proton in the molecule. The aromatic protons on the 2-chlorophenyl ring would appear in the downfield region, typically between 6.5 and 8.0 ppm, with their splitting patterns providing information about their relative positions. The protons of the propanamide moiety would exhibit characteristic shifts: the N-H proton of the secondary amine would likely appear as a broad singlet, its chemical shift being solvent-dependent. The methylene (B1212753) (-CH₂-) groups of the propanamide backbone would show signals that are split by adjacent protons, following the n+1 rule. docbrown.infoyoutube.com For instance, in related propanamides, the CH₂ group adjacent to the carbonyl group typically appears as a quartet, while the CH₃ group appears as a triplet. pearson.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of 170-175 ppm. rsc.org The carbons of the 2-chlorophenyl ring would appear in the aromatic region (typically 110-150 ppm), with the carbon attached to the chlorine atom showing a characteristic shift. The aliphatic carbons of the propanamide chain would be found in the upfield region of the spectrum.
A hypothetical ¹H NMR data table for this compound is presented below, based on typical chemical shifts for similar structures:
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 6.7 - 7.4 | Multiplet | 7-8 |
| NH | 5.0 - 8.0 | Broad Singlet | - |
| -CH₂- (adjacent to NH) | 3.4 - 3.6 | Triplet | 6-7 |
| -CH₂- (adjacent to C=O) | 2.4 - 2.6 | Triplet | 6-7 |
Note: The actual chemical shifts and coupling constants can vary depending on the solvent and other experimental conditions.
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of "this compound." High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula (C₉H₁₁ClN₂O).
Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, yielding a characteristic pattern that can be used for structural elucidation. The fragmentation of "this compound" would likely involve cleavage of the amide bond and fragmentation of the propanamide chain and the chlorophenyl ring. The presence of chlorine would be indicated by a characteristic isotopic pattern for fragments containing this atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). For instance, the mass spectrum of a related compound, 4-chloroaniline, shows a prominent molecular ion peak at m/z 127. nist.govnih.gov
Expected key fragments in the mass spectrum of this compound:
| Fragment | Structure | Expected m/z |
| Molecular Ion [M]⁺ | [C₉H₁₁ClN₂O]⁺ | 198/200 |
| [M - NH₂]⁺ | [C₉H₉ClO]⁺ | 180/182 |
| [2-Chlorophenylamino]⁺ | [C₆H₆ClN]⁺ | 127/129 |
| [Propanamide]⁺ | [C₃H₆NO]⁺ | 72 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. spcmc.ac.in For "this compound," the IR spectrum would be expected to show several key absorption bands. ucla.edu
The N-H stretching vibration of the secondary amine and the secondary amide would appear in the region of 3300-3500 cm⁻¹. pearson.comorgchemboulder.com The C=O stretching vibration of the amide group (Amide I band) is a strong absorption typically found in the range of 1630-1690 cm⁻¹. ucla.edunih.gov The N-H bending vibration (Amide II band) is expected to appear around 1510-1550 cm⁻¹. spcmc.ac.in The C-N stretching vibration of the aromatic amine would likely be observed in the 1250-1335 cm⁻¹ region. orgchemboulder.com Finally, the C-Cl stretching vibration would be present in the fingerprint region, typically below 800 cm⁻¹.
Expected characteristic IR absorption bands for this compound:
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Amine/Amide) | Stretch | 3300 - 3500 | Medium |
| C-H (Aromatic) | Stretch | 3010 - 3100 | Medium |
| C-H (Aliphatic) | Stretch | 2850 - 2960 | Medium |
| C=O (Amide I) | Stretch | 1630 - 1690 | Strong |
| N-H (Amide II) | Bend | 1510 - 1550 | Medium to Strong |
| C-N (Aromatic Amine) | Stretch | 1250 - 1335 | Medium |
| C-Cl | Stretch | 600 - 800 | Medium to Strong |
Chromatographic Separation and Purity Assessment Methods
Chromatographic techniques are essential for the separation of "this compound" from impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC) is the method of choice for the purity assessment and quantification of non-volatile compounds like "this compound." A reversed-phase HPLC (RP-HPLC) method would likely be most suitable. thermofisher.com
Method Development: The development of an HPLC method would involve the selection of an appropriate stationary phase, typically a C18 or C8 column, and the optimization of the mobile phase composition. thermofisher.com The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to achieve good separation of the target compound from any potential impurities. Detection would typically be performed using a UV detector, set at a wavelength where the compound exhibits maximum absorbance, which is determined by its chromophores (the chlorophenyl and amide groups).
Validation: A developed HPLC method would need to be validated according to established guidelines to ensure its reliability. Validation parameters would include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). For related aminopenicillins, HPLC methods with pre-column derivatization have demonstrated detection limits in the low ng/mL range. nih.gov
While "this compound" itself is not sufficiently volatile for direct gas chromatography (GC) analysis, its volatile derivatives could be analyzed by this technique. Derivatization would be necessary to increase the volatility and thermal stability of the compound. For example, the amine and amide functional groups could be silylated.
GC analysis would be performed on a capillary column with a suitable stationary phase. A flame ionization detector (FID) could be used for quantification, while a mass spectrometer (GC-MS) would provide identification of the derivatized compound and any impurities. nih.gov GC-MS has been successfully used for the analysis of related compounds like 4-chloroaniline. nih.gov However, due to the need for derivatization, HPLC is generally the more direct and preferred method for the analysis of compounds like "this compound."
Advanced Detection and Quantification Techniques in Research Matrices (Non-Clinical)
The precise and sensitive quantification of "this compound" in non-clinical research matrices is fundamental for understanding its behavior and characteristics in a laboratory setting. While specific, validated methods for this exact compound are not extensively published, the principles of analytical chemistry allow for the adaptation of established methodologies for structurally similar compounds. Advanced analytical techniques, particularly those pairing liquid chromatography with mass spectrometry, are the gold standard for this type of analysis due to their high selectivity and sensitivity. nih.gov
In research environments, matrices can be diverse, ranging from simple aqueous buffers to complex biological samples like cell culture media or tissue homogenates from preclinical studies. The chosen analytical method must be robust enough to handle this variability and effectively isolate the target analyte from interfering matrix components.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of small molecules in complex mixtures. nih.gov This method offers exceptional selectivity and sensitivity, often allowing for detection at very low concentrations. nih.gov For a compound like "this compound", an LC-MS/MS method would typically involve a sample preparation step followed by chromatographic separation and mass spectrometric detection.
Sample Preparation: The initial step involves extracting the analyte from the research matrix. Common techniques include:
Solid-Phase Extraction (SPE): This method is effective for cleaning up complex samples. nih.govresearchgate.netnih.gov An Oasis MCX (Mixed-Mode Cation Exchange) 96-well plate could be utilized, which is adept at capturing and eluting compounds like "this compound". nih.gov
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. uu.nlnih.gov A mixture of acetonitrile and ethyl acetate or tert-butyl-methyl ether could be employed to extract the analyte from an aqueous matrix. uu.nlnih.gov
Protein Precipitation: For samples containing high protein content, such as cell lysates, precipitation with a solvent like acetonitrile or an acid like perchloric acid is a common first step. rsc.org
Chromatographic Separation: Following extraction, the sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
Reversed-Phase Chromatography: A C18 column is a common choice for separating moderately polar compounds like "this compound". uu.nlnih.gov A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile) is typically used to achieve good peak shape and separation from other components. uu.nl
Hydrophilic Interaction Liquid Chromatography (HILIC): For more polar compounds, HILIC can be an effective alternative, offering a different selectivity compared to reversed-phase methods. researchgate.netnih.gov
Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer.
Ionization: Electrospray ionization (ESI) in the positive mode would likely be suitable for "this compound", as the amino groups are readily protonated.
Multiple Reaction Monitoring (MRM): This is a highly selective and sensitive detection mode. A specific precursor ion (the protonated molecule) is selected and fragmented, and a specific product ion is monitored. This "transition" is unique to the analyte, minimizing interference from other compounds. researchgate.netuu.nl
The table below outlines a hypothetical set of parameters for an LC-MS/MS method for the analysis of "this compound" based on methods for similar compounds.
| Parameter | Example Value/Condition | Source (Analogous Compound) |
| Sample Preparation | Solid-Phase Extraction (SPE) with Oasis MCX plate | nih.gov |
| LC Column | ZORBAX Extend-C18, 100 x 2.1 mm, 3.5 µm | uu.nl |
| Mobile Phase A | 0.1% Formic Acid in Water | uu.nl |
| Mobile Phase B | Methanol | uu.nl |
| Gradient | Linear gradient from 20% to 95% Mobile Phase B | uu.nl |
| Flow Rate | 0.3 mL/min | N/A |
| Injection Volume | 10 µL | N/A |
| Ionization Mode | ESI Positive | nih.govuu.nl |
| MRM Transition | Hypothetical: m/z 213.06 -> [Product Ion] | N/A |
| Limit of Quantification | 0.0200 - 1 ng/mL | nih.gov |
| Linearity (R²) | >0.99 | nih.gov |
High-Performance Liquid Chromatography with UV or Diode Array Detection (HPLC-UV/DAD)
For situations where the expected concentration of "this compound" is higher, or where an MS detector is not available, HPLC with UV or Diode Array Detection (DAD) can be a viable alternative. rsc.orgnih.govnih.gov The chlorophenyl group in the molecule should provide a chromophore that absorbs UV light, allowing for its detection.
The sample preparation and chromatographic separation steps would be similar to those used for LC-MS/MS. The primary difference is the detector. A DAD provides the added advantage of acquiring a UV spectrum for the analyte peak, which can aid in peak identification and purity assessment. rsc.org
The sensitivity of HPLC-UV/DAD is generally lower than that of LC-MS/MS. The limit of quantification would likely be in the low µg/mL to high ng/mL range, depending on the specific method and instrument.
The following table summarizes typical performance characteristics for an HPLC-DAD method based on published methods for related analytes.
| Parameter | Example Value/Condition | Source (Analogous Compound) |
| Sample Preparation | Protein precipitation with perchloric acid | rsc.org |
| LC Column | Monolithic RP-C18 | rsc.org |
| Mobile Phase A | Phosphate Buffer | N/A |
| Mobile Phase B | Acetonitrile | nih.gov |
| Detection | Photo Diode Array (PDA) | rsc.org |
| Wavelength | Hypothetical: ~240 nm (based on chlorophenyl moiety) | N/A |
| Linearity Range | 0.1–3200 µM | rsc.org |
| Accuracy | 88.2–104.2% | rsc.org |
| Precision (RSD) | <9.0% | rsc.org |
Theoretical Biotransformation and Metabolic Stability Studies of 3 2 Chlorophenyl Amino Propanamide and Analogues in Vitro Enzymatic Focus
In Vitro Metabolic Stability Assessment using Microsomal Systems
In vitro metabolic stability assays are indispensable tools in early drug discovery for predicting the in vivo clearance of a compound. danaher.com These assays typically utilize subcellular fractions, such as liver microsomes, which are rich in drug-metabolizing enzymes. frontiersin.org
The primary method for assessing metabolic stability involves incubating the test compound with hepatic microsomes from various species (e.g., human, rat, mouse, dog, monkey) in the presence of necessary cofactors, most notably NADPH. frontiersin.org The rate of disappearance of the parent compound over time provides a measure of its intrinsic clearance. nih.gov Compounds with high metabolic turnover in these systems are often flagged for potential rapid clearance in vivo, which could limit their therapeutic efficacy. researchgate.net
For 3-[(2-Chlorophenyl)amino]propanamide and its analogues, a theoretical stability profile can be projected. Significant interspecies variations in metabolism are often observed. frontiersin.org For instance, a compound might be rapidly metabolized in rat liver microsomes but show greater stability in human or dog microsomes. frontiersin.org This highlights the importance of using human-derived systems for the most relevant predictions of clinical outcomes. The stability is typically quantified by parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint).
Table 1: Theoretical In Vitro Metabolic Stability of this compound and Analogues in Liver Microsomes Data is representative and for illustrative purposes.
| Compound | Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) | Predicted In Vivo Clearance |
|---|---|---|---|---|
| This compound | Human | 45 | 30.8 | Moderate |
| Rat | 25 | 55.4 | High | |
| Dog | 60 | 23.1 | Low to Moderate | |
| Analogue A (fluoro-substituted) | Human | 75 | 18.5 | Low |
| Rat | 50 | 27.7 | Moderate | |
| Analogue B (amide modification) | Human | 15 | 92.4 | Very High |
The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the endoplasmic reticulum of hepatocytes, is responsible for the Phase I metabolism of a vast majority of drugs. mdpi.commdpi.com Approximately 80% of oxidative drug metabolism is attributed to five main isozymes: CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. nih.govnih.gov
Identifying which CYP isozymes are responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions. nih.gov This is typically achieved through in vitro experiments using recombinant human CYP isozymes or by using specific chemical inhibitors in human liver microsomes. For a molecule like this compound, several CYP isozymes could theoretically be involved. The aromatic chlorophenyl ring is a likely target for oxidation by enzymes such as CYP2C9 or CYP1A2, while the propanamide side chain could be metabolized by CYP3A4. mdpi.com
Table 2: Theoretical Contribution of Major CYP Isozymes to the Metabolism of this compound Data is representative and for illustrative purposes.
| CYP Isozyme | Method | % Contribution to Metabolism | Potential for Drug Interactions |
|---|---|---|---|
| CYP3A4 | Recombinant Enzyme | ~45% | High |
| CYP2C9 | Recombinant Enzyme | ~30% | Moderate |
| CYP2D6 | Recombinant Enzyme | ~15% | Moderate |
| CYP1A2 | Recombinant Enzyme | ~5% | Low |
| Other CYPs | Recombinant Enzyme | ~5% | Low |
Identification and Characterization of Theoretical Metabolites
Following stability assessment, the next step is to identify the structures of the metabolites formed. This provides a metabolic map of the compound, revealing sites that are susceptible to enzymatic attack, often referred to as "metabolic soft spots."
Phase I reactions introduce or expose functional groups (like hydroxyl, amine, or carboxyl groups) on the parent molecule, which typically increases its polarity. nih.gov For this compound, several oxidative pathways are predictable based on its chemical structure.
Aromatic Hydroxylation: The 2-chlorophenyl ring is a prime site for hydroxylation, catalyzed by CYP enzymes. Oxidation can occur at various positions on the aromatic ring, leading to the formation of phenolic metabolites. nih.gov
Amide Hydrolysis: The propanamide moiety can be cleaved by amidase enzymes, splitting the molecule into 2-chloroaniline (B154045) and 3-aminopropanoic acid.
N-Dealkylation: While less common for secondary amines like this, oxidative cleavage of the bond between the nitrogen and the propyl group is a possibility.
Oxidation of the Propyl Chain: Hydroxylation could also occur at the aliphatic propanamide side chain.
Reductive reactions are also possible, particularly for certain functional groups, though they are generally less common in drug metabolism than oxidation. plos.org For this compound, reduction of the chloro-substituent is a theoretical but less probable pathway.
Phase II metabolism involves conjugation reactions, where an endogenous molecule is attached to the parent drug or its Phase I metabolite. These reactions significantly increase the water solubility of the compound, facilitating its excretion from the body, usually via urine or bile. nih.govuomus.edu.iq
For this compound, the primary sites for conjugation would be the hydroxyl groups introduced during Phase I oxidative metabolism.
Glucuronidation: This is one of the most common conjugation pathways. nih.gov The enzyme UDP-glucuronosyltransferase (UGT) would transfer glucuronic acid to a hydroxylated metabolite, forming a highly water-soluble glucuronide conjugate.
Sulfation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfo group to phenolic metabolites. This also results in a more polar, readily excretable product.
Acetylation: The primary amine of a metabolite like 2-chloroaniline (formed via amide hydrolysis) could undergo N-acetylation. uomus.edu.iq
These conjugation reactions generally lead to pharmacologically inactive and non-toxic products, effectively detoxifying and clearing the compound from the system. uomus.edu.iq
Influence of Biotransformation on Theoretical Biological Activity and Lead Optimization
Metabolic studies are not merely an academic exercise; they are integral to the process of lead optimization in drug discovery. patsnap.commedchemexpress.com The goal is to refine the chemical structure of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties, including metabolic stability. danaher.comnih.gov
The metabolic profile of this compound directly informs its potential as a drug candidate. If the compound is found to be too metabolically unstable (i.e., has a very short half-life), its therapeutic effect may be too brief. Conversely, if it is too stable, it could accumulate in the body. The nature of the metabolites is also critical. In some cases, a metabolite may be more pharmacologically active than the parent drug, effectively acting as a prodrug. nih.gov More commonly, metabolites are inactive, but they can sometimes be reactive and lead to toxicity. jefferson.edu
Knowledge of the metabolic pathways allows medicinal chemists to strategically modify the compound's structure to improve its properties. This process, known as metabolic-guided drug design, may involve:
Blocking Metabolic Hotspots: If hydroxylation of the chlorophenyl ring is the primary route of clearance, chemists might introduce a fluorine atom at that position. The strong carbon-fluorine bond is resistant to CYP-mediated oxidation, which can significantly increase the compound's metabolic stability and half-life. researchgate.net
Modifying Labile Groups: If amide hydrolysis is rapid, the amide bond could be replaced with a more stable bioisostere or the surrounding chemical environment could be altered to sterically hinder enzyme access.
Improving Physicochemical Properties: Modifications can be made to improve solubility or permeability, which in turn can influence how the compound is presented to metabolic enzymes. danaher.com
By iteratively applying these strategies and re-evaluating the metabolic stability and activity of new analogues, researchers can optimize a lead compound, transforming it into a viable clinical candidate with a desirable balance of potency, selectivity, and pharmacokinetic properties. patsnap.com
Future Research Directions and Translational Prospects for 3 2 Chlorophenyl Amino Propanamide in Medicinal Chemistry
Exploration as a Versatile Chemical Scaffold for Diverse Bioactive Compounds
The core structure of 3-[(2-chlorophenyl)amino]propanamide is a valuable scaffold that can be systematically modified to generate libraries of new chemical entities with potentially diverse biological activities. The future in this area lies in strategic derivatization and bioisosteric replacement to probe interactions with a wide range of biological targets.
Key modification sites on the scaffold include:
The Phenyl Ring: The chlorine substituent can be moved to the meta or para positions, or replaced with other halogens (F, Br, I) or small lipophilic groups (e.g., methyl, trifluoromethyl) to modulate electronic and steric properties. This can influence binding affinity and selectivity for target proteins.
The Propanamide Moiety: The amide group can be derivatized, or the ethyl chain can be lengthened, shortened, or constrained into a cyclic system to alter the compound's conformational flexibility and vectoral presentation of functional groups.
The Amino Linker: The secondary amine provides a key hydrogen bond donor feature. It can also be acylated or alkylated to explore additional binding interactions or to modify the compound's physicochemical properties, such as solubility and membrane permeability.
The strategic importance of tailor-made amino acids and their derivatives in modern drug discovery is well-established, with over 30% of small-molecule drugs containing such residues. mdpi.com This underscores the potential of the aminopropanamide fragment within the parent compound as a launchpad for developing new therapeutics. By applying established medicinal chemistry strategies, this scaffold could be optimized to target various enzyme families, receptors, or ion channels. For instance, similar aminopropanamide structures have been investigated for their roles as modulators of targets like the transient receptor potential cation channel, subfamily A, member 1 (TRPA1), which is implicated in pain and inflammation. nih.gov
Table 1: Proposed Modifications to the this compound Scaffold and Potential Therapeutic Targets
| Modification Site | Proposed Modification | Rationale | Potential Therapeutic Area |
| Phenyl Ring | Replace 2-Chloro with 4-Fluoro | Alter halogen bonding and electronic profile | Oncology, Antiviral |
| Add a second substituent (e.g., 2,4-dichloro) | Increase lipophilicity and explore larger binding pockets | Antifungal, Antiparasitic | |
| Amino Linker | N-methylation | Block hydrogen bond donation, increase basicity | CNS disorders, Pain |
| Acylation with aromatic acids | Introduce additional π-stacking interactions | Cardiovascular disease | |
| Propanamide Moiety | Cyclization of the ethyl chain into a cyclopropane (B1198618) ring | Restrict conformation, improve metabolic stability | Various |
| Replacement of terminal amide with a carboxylic acid | Introduce a negative charge, target different binding modes | Metabolic disorders |
Integration with Artificial Intelligence and Machine Learning in Rational Drug Design
A key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. umk.pl By synthesizing a small, diverse library of analogues and testing their biological activity, researchers can generate data to train ML algorithms. These models can then predict the activity of virtual compounds, allowing for the in silico screening of vast chemical spaces to prioritize the most promising candidates for synthesis. This approach saves significant time and resources compared to traditional high-throughput screening. nih.gov
Furthermore, generative AI models can design novel molecules (de novo design) based on the this compound scaffold, optimized for desired properties such as high target affinity, low predicted toxicity, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. researchgate.net These computational methods can identify non-obvious structural modifications that a human chemist might overlook, opening new avenues for innovation. nih.gov
Table 2: A Potential AI/ML Workflow for Optimizing this compound Derivatives
| Step | Description | AI/ML Tool Utilized | Desired Outcome |
| 1. Initial Screening | A small library of diverse analogues is synthesized and tested against a specific biological target (e.g., a protein kinase). | N/A (Experimental Data Generation) | Initial dataset of structures and corresponding activities. |
| 2. Model Training | The experimental data is used to train a predictive model. | Machine Learning (e.g., Random Forest, Support Vector Machines) | A validated QSAR model that correlates structural features with biological activity. umk.pl |
| 3. Virtual Library Generation | A large virtual library of tens of thousands of potential derivatives is created in silico. | Combinatorial Chemistry Software | A vast chemical space to explore computationally. |
| 4. High-Throughput Virtual Screening | The QSAR model is used to predict the activity of the entire virtual library. | Predictive QSAR Model | A ranked list of the most promising virtual hits. nih.gov |
| 5. De Novo Design | Generative models propose novel structures, inspired by the initial scaffold, with optimized properties. | Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs) | Novel, high-potential drug candidates that may have non-intuitive structures. |
| 6. Synthesis and Validation | The top-ranked virtual hits and novel designs are synthesized and tested experimentally. | N/A (Experimental Validation) | Confirmation of predicted activity and identification of lead compounds. |
Addressing Remaining Research Gaps and Challenges in Structure-Function Relationships
Despite its potential, significant research gaps remain in understanding the comprehensive structure-function relationships (SFR) of this compound and its derivatives. A systematic and thorough investigation is required to fully map how structural changes influence biological activity, selectivity, and pharmacokinetic properties.
One of the primary challenges is the lack of extensive biological screening data for the parent compound. Its activity across different target classes is largely unknown. A crucial first step would be to perform broad-based phenotypic screening or target-based screening against panels of kinases, G-protein coupled receptors (GPCRs), and other common drug targets to identify initial "hits."
Once a validated biological target is identified, detailed structure-activity relationship (SAR) studies become paramount. For example, the contribution of the chlorine atom at the ortho position is not fully understood. It may act as a key hydrogen bond acceptor, induce a specific torsional angle in the molecule that is favorable for binding, or simply serve to increase lipophilicity. Distinguishing between these possibilities requires the synthesis and testing of analogues where the chlorine is moved or replaced, as mentioned in section 7.1.
Another gap is the stereochemical aspect of the molecule. If derivatization introduces a chiral center, the synthesis of individual enantiomers and the evaluation of their differential activity will be essential, as biological systems are chiral and often interact differently with stereoisomers.
Finally, the translation from a potent "hit" to a viable "lead" compound requires overcoming challenges related to ADME properties. Early-stage assessment of metabolic stability, solubility, and permeability of new analogues will be critical. While AI/ML models can predict these properties, experimental validation is indispensable for making informed decisions in a drug discovery program. Addressing these fundamental gaps will be essential to unlock the full therapeutic potential of the this compound scaffold.
Q & A
Q. What are the primary synthetic routes for 3-[(2-Chlorophenyl)amino]propanamide and its derivatives?
The synthesis typically involves coupling 2-chlorobenzoyl chloride with propanamide derivatives. For example:
- Step 1 : React 2-chlorobenzoyl chloride with ethylamine in the presence of a base (e.g., NaOH) to form the amide backbone .
- Step 2 : Introduce functional groups (e.g., hydrazine, isocyanates) to modify the propanamide moiety. demonstrates the use of hydrazine hydrate and phenylisocyanate to generate derivatives with antioxidative properties .
- Purification : Column chromatography or recrystallization is often employed to isolate high-purity products.
Q. How are structural and purity characteristics validated for this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the 2-chlorophenyl group (δ 7.2–7.5 ppm for aromatic protons) and amide linkages (δ 6.5–8.0 ppm for NH groups) .
- Elemental Analysis : Used to verify molecular formula consistency (e.g., C, H, N, Cl content) .
- Mass Spectrometry (MS) : ESI-MS identifies molecular ion peaks (e.g., m/z 386.0 for a thiazolidinone derivative) .
Advanced Research Questions
Q. How can researchers design experiments to assess bioactivity, such as antioxidant or antimicrobial effects?
- Antioxidant Assays :
- DPPH Radical Scavenging : Measure absorbance reduction at 517 nm after incubating the compound with DPPH solution. Compound 3 in showed 67% scavenging activity at 100 µM .
- Reducing Power Test : Monitor Fe³⁺ to Fe²⁺ conversion using potassium ferricyanide; derivatives with electron-donating groups (e.g., -OCH₃) enhance activity .
- Antimicrobial Testing :
- Broth Microdilution : Determine MIC (Minimum Inhibitory Concentration) against E. coli or Xanthomonas campestris. Hydrazone derivatives (e.g., compound 7) inhibited growth at 50 µg/mL .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Substituent Variation : Modify the chlorophenyl group (e.g., 2-Cl vs. 4-Cl) or propanamide side chain (e.g., adding trifluoroacetyl groups). shows that sulfonylamino substituents on the phenyl ring enhance CXCR2 inhibition (41% vs. 19% for unmodified analogs) .
- Bioisosteric Replacement : Replace the amide oxygen with sulfur (e.g., thioamide derivatives) to alter hydrogen-bonding interactions. Compound 5 in exhibited improved reducing power compared to its oxygen analog .
Q. How should researchers address contradictions in biological data?
- Case Example : Compound 3 in showed high radical scavenging but low antibacterial activity, while compound 7 was antibacterial but less antioxidative. To resolve this:
- Assay Optimization : Standardize experimental conditions (e.g., pH, solvent) to reduce variability.
- Mechanistic Studies : Use molecular docking to identify divergent binding targets (e.g., antioxidant activity via radical stabilization vs. antibacterial effects via membrane disruption) .
Methodological Challenges and Solutions
Q. What are common pitfalls in synthesizing this compound derivatives?
Q. How can computational tools enhance research on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
